molecular formula C7H7N3S2 B11958850 2-(Methylsulfanyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidine-4-thione CAS No. 93366-86-0

2-(Methylsulfanyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidine-4-thione

Cat. No.: B11958850
CAS No.: 93366-86-0
M. Wt: 197.3 g/mol
InChI Key: GORZLCULAXBMBJ-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-4-thiol is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by the presence of a sulfur atom attached to a methyl group and a thiol group at specific positions on the pyrrolopyrimidine ring. It has garnered interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-4-thiol typically involves cyclization reactions. One common method is the [3+3] cyclization process, where a precursor containing a 2-halo derivative reacts with sulfur-containing reagents . Another approach involves [4+2] or [5+1] cyclization reactions, which are often carried out under specific conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives of the original compound. These products can have different biological activities and applications depending on the nature of the substituents introduced.

Scientific Research Applications

2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-4-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-4-thiol involves its interaction with molecular targets such as enzymes and receptors. The sulfur-containing groups can form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, the compound can interact with cellular pathways involved in oxidative stress and inflammation, modulating their effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolopyrimidines and thioxopyrimidines, such as:

Uniqueness

What sets 2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-4-thiol apart is its unique combination of a methylsulfanyl group and a thiol group on the pyrrolopyrimidine ring. This structural feature provides additional opportunities for chemical modification and functionalization, enhancing its potential for diverse applications in scientific research and industry .

Properties

CAS No.

93366-86-0

Molecular Formula

C7H7N3S2

Molecular Weight

197.3 g/mol

IUPAC Name

2-methylsulfanyl-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C7H7N3S2/c1-12-7-9-5-4(2-3-8-5)6(11)10-7/h2-3H,1H3,(H2,8,9,10,11)

InChI Key

GORZLCULAXBMBJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=S)C2=C(N1)NC=C2

Origin of Product

United States

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